1-(3-Nitrophenyl)ethanol
Description
Significance of 1-(3-Nitrophenyl)ethanol in Contemporary Chemical Research
This compound, a chiral aromatic alcohol, has emerged as a molecule of significant interest in modern chemical research. Its importance stems primarily from its role as a versatile chiral intermediate in asymmetric synthesis. The presence of three key structural features—a phenyl ring, a nitro group at the meta position, and a chiral hydroxyl group—endows it with unique reactivity, making it a valuable precursor for more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
The compound serves as a crucial building block for the synthesis of various nitrogen-containing heterocyclic compounds. Furthermore, its chiral nature is of paramount importance. The two enantiomers, (R)-1-(3-nitrophenyl)ethanol and (S)-1-(3-nitrophenyl)ethanol, provide pathways to stereochemically distinct products, a critical requirement in the development of modern therapeutic agents where a single enantiomer is often responsible for the desired biological activity.
The synthesis of this compound itself has become a benchmark reaction for testing new catalytic methods. Researchers frequently use the asymmetric reduction of its corresponding prochiral ketone, 3'-nitroacetophenone, to evaluate the efficiency and selectivity of novel chemo- and biocatalysts. conicet.gov.arbibliotekanauki.pl This makes the compound not just a means to an end, but also a tool for advancing the frontiers of catalytic science, especially in the burgeoning field of green chemistry. researchgate.netunimi.it
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₈H₉NO₃ | biosynth.com |
| Molecular Weight | 167.16 g/mol | biosynth.com |
| CAS Number | 5400-78-2 (racemate) | sigmaaldrich.com |
| 76116-24-0 ((R)-enantiomer) | biosynth.com | |
| 103966-65-0 ((S)-enantiomer) | ||
| Physical Form | Solid | sigmaaldrich.com |
| Boiling Point | 281.3±23.0 °C | |
| Density | 1.3±0.1 g/cm³ | |
| InChI Key | FRPQAVXDUWMFCK-UHFFFAOYSA-N | sigmaaldrich.com |
Overview of Nitroaromatic Alcohols in Organic Synthesis and Medicinal Chemistry
Nitroaromatic compounds, the class to which this compound belongs, are foundational pillars in organic synthesis. scispace.com Historically, their primary utility was as precursors to aromatic amines via reduction of the nitro group. scispace.comresearchgate.net These amines are indispensable feedstocks for a vast array of industrial products, including dyes, polymers, and pharmaceuticals. nih.gov The nitro group is one of the most versatile functional groups; its strong electron-withdrawing nature activates the aromatic ring for certain reactions, and it can be readily transformed into a multitude of other functionalities, such as nitroso, hydroxylamine (B1172632), and amine groups, providing immense synthetic flexibility. scispace.comontosight.airesearchgate.net
In medicinal chemistry, the nitroaromatic scaffold is a recurring motif in various therapeutic agents. scielo.br The introduction of a nitro group can significantly modulate a molecule's physicochemical properties, including its lipophilicity, polarity, and receptor binding affinity. scielo.br Compounds containing this moiety have been explored for a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. ontosight.aiontosight.ai A particularly sophisticated application is in the design of hypoxia-activated prodrugs for cancer therapy. mdpi.com In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be selectively reduced to a cytotoxic species, thereby targeting cancer cells while sparing healthy, well-oxygenated tissues. mdpi.com This strategy leverages the unique reductive metabolism that occurs within tumors, highlighting the advanced applications of nitroaromatic chemistry in medicine.
Current Research Landscape and Knowledge Gaps for this compound
The current research landscape for this compound is dominated by the development of efficient and highly selective synthetic methodologies, with a strong emphasis on enantioselectivity. A major focus is the asymmetric reduction of 3'-nitroacetophenone. This transformation is extensively studied using a variety of catalytic systems.
Biocatalysis: A significant portion of research is dedicated to biocatalytic reductions using whole-cell systems or isolated enzymes (alcohol dehydrogenases/ketoreductases). acs.org Scientists have successfully employed enzymes from various sources, including baker's yeast, plants like Eryngium horridum, and microorganisms such as Pichia glucozyma and Rhodococcus erythropolis, to produce the (S)- or (R)-enantiomer of this compound with high yields and excellent enantiomeric excess. conicet.gov.arunimi.itacs.org These methods are central to "green chemistry" initiatives as they operate under mild conditions and reduce reliance on heavy metal catalysts. bibliotekanauki.pl
Chemocatalysis: Alongside biocatalysis, efforts continue in developing novel chemical catalysts. This includes the use of sodium borohydride (B1222165) in conjunction with chiral auxiliaries or the application of transition metal complexes, such as those based on ruthenium or iron, for catalytic hydrogenation or transfer hydrogenation. nih.gov Studies often focus on the chemoselectivity of these reductions, aiming to reduce the ketone function without affecting the nitro group. echemi.comacs.org
Despite the intense focus on its synthesis, there are notable knowledge gaps. While this compound is frequently cited as a key intermediate, detailed studies on its own specific biological activities are not widely documented in publicly available literature. Its potential applications are often inferred from the broader class of nitroaromatic alcohols rather than from direct investigation. ontosight.ai Furthermore, while its use as a precursor is established, the exploration of its reactivity in more novel or complex chemical transformations remains an area ripe for further investigation. Future research could focus on expanding the synthetic utility of this versatile chiral building block beyond its current applications and on exploring its potential as a bioactive molecule in its own right.
Table 2: Selected Catalytic Systems for the Synthesis of this compound via Reduction of 3'-Nitroacetophenone
| Catalyst System | Substrate | Key Conditions | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) | Reference(s) |
| Eryngium horridum (weed) | 3'-Nitroacetophenone | Bioreduction | (S) | 27 | >98 | conicet.gov.ar |
| Pichia glucozyma (yeast) | 3'-Nitroacetophenone | Bioreduction | (S) | High | High | unimi.it |
| Ru(II)-thiourea complexes | 3'-Nitroacetophenone | Asymmetric Hydrogenation | (S) | up to 97 | 99 | |
| Sodium Borohydride (NaBH₄) | 3'-Nitroacetophenone | Methanol (B129727), Ice Cooling | Racemic | High | N/A | chegg.com |
| β-cyclodextrin-TiO₂ | 3'-Nitroacetophenone | Sunlight Irradiation | Racemic | 49 (conversion) | N/A | researchgate.net |
| Sodium Borohydride / Ethanol (B145695) | m-Nitroacetophenone | 20°C | Racemic | 90 | N/A | prepchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-nitrophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPQAVXDUWMFCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304679 | |
| Record name | α-Methyl-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5400-78-2 | |
| Record name | α-Methyl-3-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5400-78-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10385 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Methyl-3-nitrobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 1-(3-Nitrophenyl)ethanol
The most common and direct method for synthesizing this compound is through the reduction of the corresponding ketone, 3-nitroacetophenone. Additionally, derivatives of 3-nitrophenylacetic acid can serve as starting materials.
The reduction of the carbonyl group in 3-nitroacetophenone to a secondary alcohol is a well-established transformation. This can be achieved using various reducing agents, which offer different levels of selectivity and reactivity.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its selectivity for reducing aldehydes and ketones while typically leaving other functional groups, such as nitro groups, intact. umn.edustackexchange.com The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol (B145695) at temperatures ranging from 0–5 °C to room temperature. umn.edu
The general procedure involves dissolving 3-nitroacetophenone in a suitable solvent, followed by the portion-wise addition of sodium borohydride. chegg.com The reaction progress can be monitored, and upon completion, the excess borohydride is quenched, often by the addition of water. chegg.comchegg.com The product, this compound, can then be isolated through extraction and purified by recrystallization. chegg.com
The chemoselectivity of sodium borohydride is a key advantage, as it preferentially reduces the more reactive carbonyl group over the nitro group. stackexchange.comechemi.com This is attributed to the mechanism of reduction, which involves the nucleophilic addition of a hydride ion to the carbonyl carbon. stackexchange.comechemi.com
A typical experimental procedure involves dissolving 3-nitroacetophenone in methanol, cooling the solution, and then adding sodium borohydride incrementally. chegg.com After stirring for a set period, water is added, and the mixture is worked up to yield the desired alcohol. chegg.com
Table 1: Representative Conditions for the Reduction of 3-Nitroacetophenone with Sodium Borohydride
| Reactant | Reducing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |
| 3-Nitroacetophenone | Sodium Borohydride | Methanol | 0–5 °C | Not Specified | Not Specified | |
| 3-Nitroacetophenone | Sodium Borohydride | Methanol | Ice-cooled, then RT | 3 hours | Not Specified | |
| 3-Nitroacetophenone | Sodium Borohydride | Ethanol | Room Temperature | Not Specified | Not Specified | umn.edu |
| 3-Nitroacetophenone | Sodium Borohydride | Ethanol | 20 °C | 20 minutes | 90% | prepchem.com |
Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent than sodium borohydride. umn.edubartleby.com While it readily reduces ketones to alcohols, it can also reduce a wider range of functional groups, including nitro groups, carboxylic acids, and esters. umn.edumasterorganicchemistry.com Therefore, its use in the synthesis of this compound requires careful control of reaction conditions to achieve selective reduction of the ketone without affecting the nitro group. Due to its high reactivity, LiAlH₄ is often used in anhydrous solvents like tetrahydrofuran (B95107) (THF).
Catalytic hydrogenation presents another route for the reduction of 3-nitroacetophenone. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on titanium dioxide (Pt/TiO₂). researchgate.net However, a significant challenge in this approach is achieving chemoselectivity. Both the nitro group and the carbonyl group are susceptible to reduction under these conditions. patsnap.com
The reduction of the nitro group to an amine is a common outcome in catalytic hydrogenation. In some instances, with specific catalysts and conditions, it is possible to selectively reduce the nitro group while leaving the ketone untouched, yielding 3-aminoacetophenone. researchgate.netpatsnap.com Conversely, achieving the selective reduction of the carbonyl group to form this compound while preserving the nitro group can be challenging and may result in a mixture of products, including the fully reduced compound, 1-(3-aminophenyl)ethanol (B1666771). acs.org Asymmetric catalytic hydrogenation using chiral catalysts, such as Ru(II)-thiourea complexes, has been employed to produce enantiomerically enriched (S)-1-(3-nitrophenyl)ethanol with high yields and enantiomeric excess.
Table 2: Catalytic Hydrogenation of 3-Nitroacetophenone Derivatives
| Substrate | Catalyst | Hydrogen Source | Product | Reference |
| 3-Nitroacetophenone | Ru(II)-thiourea complexes | H₂ | (S)-1-(3-Nitrophenyl)ethanol | |
| 3-Nitroacetophenone | Palladium on Carbon | Ammonium Formate | 3-Aminoacetophenone | mdpi.com |
| 3-Nitroacetophenone | Rhodium/Silica (B1680970) | H₂ | Not specified | researchgate.net |
| 3-Nitroacetophenone | Platinum on Titanium Dioxide | H₂ | 3-Aminoacetophenone | researchgate.net |
An alternative synthetic pathway to this compound involves the reduction of derivatives of 3-nitrophenylacetic acid. For instance, 3-nitrophenylacetic acid can be reduced using borane-methyl sulfide (B99878) complex in THF to yield the corresponding alcohol.
Reduction of 3-Nitroacetophenone
Reactivity Profile and Chemical Transformations of this compound
This compound possesses two primary reactive sites: the hydroxyl group and the nitro group. These functional groups allow for a variety of subsequent chemical transformations.
The hydroxyl group can undergo oxidation to regenerate the ketone, 3-nitroacetophenone, using oxidizing agents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). It can also be substituted, for example, by reaction with thionyl chloride (SOCl₂) to form the corresponding chloride.
The nitro group is susceptible to reduction. Catalytic hydrogenation, typically with a palladium catalyst, can reduce the nitro group to an amino group, yielding 1-(3-aminophenyl)ethanol. This transformation proceeds through nitroso and hydroxylamine (B1172632) intermediates.
The presence of both the hydroxyl and nitro groups allows for the synthesis of a range of derivatives with potential applications in various fields of chemical research. cymitquimica.com For example, the chiral nature of this compound makes it a valuable precursor in asymmetric synthesis.
Table 3: Chemical Transformations of this compound
| Reaction Type | Reagent(s) | Product | Reference |
| Oxidation | Chromium trioxide (CrO₃) or Pyridinium chlorochromate (PCC) | 3-Nitroacetophenone | |
| Reduction of Nitro Group | Hydrogen gas (H₂), Palladium on carbon (Pd/C) | 1-(3-Aminophenyl)ethanol | |
| Substitution of Hydroxyl Group | Thionyl chloride (SOCl₂) | 1-(3-Nitrophenyl)ethyl chloride |
Oxidation Reactions of the Secondary Alcohol Moiety
The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-(3-nitrophenyl)ethanone. This transformation is a fundamental reaction in organic synthesis, allowing for the interconversion of functional groups. Various oxidizing agents can accomplish this, with the choice of reagent often depending on the desired reaction conditions and selectivity.
Common oxidizing agents for this purpose include chromium-based reagents like chromium trioxide (CrO₃) and pyridinium chlorochromate (PCC). These reagents are effective in converting secondary alcohols to ketones. Another approach involves using an oxoammonium salt, such as 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, which offers a mild and rapid method for oxidation, particularly for alcohols with electron-withdrawing groups. researchgate.net
| Oxidizing Agent | Product | Reference |
| Chromium trioxide (CrO₃) | 1-(3-Nitrophenyl)ethanone | |
| Pyridinium chlorochromate (PCC) | 1-(3-Nitrophenyl)ethanone | |
| 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate | 1-(3-Nitrophenyl)ethanone | researchgate.net |
| Potassium permanganate | Ketones or aldehydes | smolecule.com |
Reduction Reactions of the Aromatic Nitro Group
The nitro group on the aromatic ring of this compound can be selectively reduced to an amino group, yielding 1-(3-aminophenyl)ethanol. This transformation is significant as it introduces a new functional group that can participate in a wide range of further chemical modifications.
A common method for this reduction involves the use of a reducing agent like hydrogen gas (H₂) in the presence of a palladium catalyst. Another established method utilizes tin and hydrochloric acid. chegg.com It is also possible to achieve this reduction using zinc dust in acetic acid. tudublin.ie The choice of reducing agent is crucial to ensure the selective reduction of the nitro group without affecting the secondary alcohol moiety. For instance, sodium borohydride is known to selectively reduce the carbonyl group of the precursor ketone, 1-(3-nitrophenyl)ethanone, to form this compound, leaving the nitro group intact. acs.org
| Reducing Agent | Product | Reference |
| Hydrogen gas (H₂) with Palladium catalyst | 1-(3-Aminophenyl)ethanol | |
| Tin and Hydrochloric acid | 1-(3-Aminophenyl)ethanol | chegg.com |
| Zinc dust and Acetic acid | 1-(3-Aminophenyl)ethanol | tudublin.ie |
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. This process typically involves the conversion of the hydroxyl group into a better leaving group, followed by attack of a nucleophile.
For example, treatment with thionyl chloride (SOCl₂) can convert the alcohol into the corresponding (S)-1-(3-nitrophenyl)ethyl chloride. This chloride can then serve as a substrate for further nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups at this position. The presence of electron-withdrawing groups on the phenyl ring, such as the nitro group, can influence the reactivity of the molecule in these reactions.
| Reagent | Product | Reference |
| Thionyl chloride (SOCl₂) | (S)-1-(3-Nitrophenyl)ethyl chloride |
Transformations as a Precursor to Advanced Organic Scaffolds
This compound serves as a valuable intermediate in the synthesis of more complex and advanced organic structures. Its bifunctional nature, possessing both a reactive hydroxyl group and a modifiable nitro group, makes it a versatile building block.
Derivatives of this compound are used in the synthesis of various heterocyclic compounds. For instance, it can be a precursor for nitrogen-containing heterocycles. Additionally, related structures have been used to create 5,6,7,8-tetrahydroisoquinolines, which are scaffolds found in many biologically active alkaloids and are used in the development of enzyme inhibitors and other therapeutic agents. nih.gov The chiral nature of this compound is particularly important in asymmetric synthesis, where it is used to produce enantiomerically pure pharmaceuticals. For example, a chloro-derivative, (R)-2-chloro-1-(3-nitrophenyl)ethanol, is a precursor for the decongestant (R)-phenylephrine.
| Advanced Scaffold | Significance | Reference |
| Nitrogen-containing heterocycles | Building blocks for pharmaceuticals and agrochemicals | |
| 5,6,7,8-Tetrahydroisoquinolines | Structural fragment of alkaloids, precursors to enzyme inhibitors | nih.gov |
| (R)-Phenylephrine | Decongestant |
Stereochemical Aspects and Chiral Synthesis
Enantioselective Synthesis of 1-(3-Nitrophenyl)ethanol Enantiomers
The preparation of enantiomerically pure forms of this compound is crucial for its application in stereospecific synthesis. This is primarily achieved through the asymmetric reduction of its corresponding prochiral ketone, 3-nitroacetophenone.
Asymmetric Catalytic Reduction of Prochiral 3-Nitroacetophenone
Asymmetric catalytic reduction is a powerful method for the enantioselective synthesis of chiral alcohols from prochiral ketones. nih.govajchem-b.com This approach utilizes chiral catalysts to control the stereochemical outcome of the reduction reaction, leading to a high enantiomeric excess (ee) of one enantiomer.
Chiral transition metal complexes are widely employed as catalysts for the asymmetric hydrogenation of ketones. ajchem-b.comgoogle.com For the reduction of 3-nitroacetophenone, ruthenium-based catalysts, particularly those containing the chiral ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), have shown significant efficacy. semanticscholar.orgsioc-journal.cn The Ru-BINAP system facilitates the transfer of hydrogen to the ketone, with the chiral environment of the catalyst directing the approach of the substrate to produce a preponderance of one enantiomer. researchgate.net The stereoselectivity is influenced by interactions, such as π-π stacking, between the nitro group of the substrate and the aromatic rings of the BINAP ligand.
Copper(II)-thiourea frameworks represent another class of catalysts applicable to asymmetric reductions. beilstein-journals.orgnih.gov These complexes, featuring a central copper atom coordinated to chiral thiourea-based ligands, can activate the ketone for reduction and create a chiral pocket that dictates the stereochemical course of the reaction. beilstein-journals.orgconicet.gov.ar
The efficiency and enantioselectivity of the asymmetric catalytic reduction are highly dependent on the reaction conditions. researchgate.net Key parameters that require optimization include:
Solvent Polarity: The choice of solvent can significantly impact the catalyst's activity and the stereochemical outcome. Solvents like methanol (B129727) and tetrahydrofuran (B95107) (THF) are commonly used. The polarity of the solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition states leading to the different enantiomers.
Temperature: Temperature affects the reaction rate and can also influence the enantioselectivity. researchgate.net Lower temperatures often lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.
Catalyst Loading: The amount of catalyst used is a critical factor for both economic and practical reasons. Lowering the catalyst loading without compromising yield and enantioselectivity is a key goal in process optimization. lookchem.com
Enantioselectivity: The enantiomeric excess (ee) is a measure of the stereoselectivity of the reaction. Optimization of the aforementioned parameters, along with the choice of the chiral ligand, is aimed at maximizing the ee of the desired enantiomer. For the synthesis of (S)-1-(3-nitrophenyl)ethanol via asymmetric catalysis, high enantiomeric excess, often exceeding 99% ee, has been reported.
| Parameter | Typical Range/Value | Impact on Reaction |
| Catalyst | Ru-BINAP, Cu(II)-Thiourea | Determines the catalytic activity and the chiral environment. |
| Solvent | Methanol, THF | Affects solubility, catalyst stability, and transition state energies. |
| Temperature | 25-60 °C | Influences reaction rate and can affect enantioselectivity. researchgate.netlookchem.com |
| Hydrogen Pressure | 30-150 psi | A key parameter in catalytic hydrogenation reactions. lookchem.com |
| Catalyst Loading | 0.02-0.5 mol% | Impacts reaction rate and process economics. researchgate.netlookchem.com |
| Enantiomeric Excess (ee) | 80-99% | A measure of the reaction's stereoselectivity. |
Enzymatic Asymmetric Reduction Methodologies
Biocatalysis offers an environmentally friendly and highly selective alternative to metal-based catalysis for the synthesis of chiral alcohols. nih.govresearchgate.net Enzymes, such as ketoreductases found in various microorganisms, can reduce prochiral ketones with high enantioselectivity. researchgate.nettudelft.nl Whole-cell biocatalysts, including yeast and bacteria, are often used as they contain the necessary enzymes and cofactors for the reduction. researchgate.netresearchgate.net For instance, certain strains of Candida zeylanoides and Lactobacillus kefiri have demonstrated the ability to reduce acetophenone (B1666503) derivatives to their corresponding chiral alcohols with high conversion and enantiomeric excess. researchgate.net Plant-based biocatalysts, such as those derived from carrots (Daucus carota), have also been successfully employed for the asymmetric reduction of ketones, often yielding the (S)-enantiomer in accordance with Prelog's rule. researchgate.netrjpbcs.comrsc.org
Resolution of Racemic this compound Mixtures
An alternative approach to obtaining enantiomerically pure this compound is the resolution of a racemic mixture, which can be synthesized by the reduction of 3-nitroacetophenone using achiral reducing agents like sodium borohydride (B1222165).
Enzymatic Kinetic Resolution (e.g., utilizing Lipases or Esterases)
Enzymatic kinetic resolution is a widely used technique that exploits the ability of enzymes to selectively react with one enantiomer of a racemic mixture at a much faster rate than the other. jocpr.comresearchgate.net This difference in reaction rates allows for the separation of the two enantiomers. Lipases and esterases are commonly used for this purpose due to their broad substrate scope and commercial availability. tandfonline.commdpi.comgoogle.com
The process typically involves the acylation of the racemic alcohol. researchgate.net In the presence of a lipase (B570770), such as Candida antarctica lipase B (CALB), one enantiomer is preferentially acylated, leaving the other enantiomer unreacted. researchgate.net For example, in the resolution of racemic this compound, the (R)-enantiomer might be selectively acylated to form the corresponding ester, while the (S)-alcohol remains. The resulting mixture of the ester and the unreacted alcohol can then be separated by standard chromatographic techniques. Subsequent hydrolysis of the ester can provide the other enantiomer. The efficiency of the resolution is influenced by factors such as the choice of enzyme, the acylating agent (e.g., vinyl acetate), the solvent, and the temperature. researchgate.netmdpi.commdpi.com
| Enzyme | Substrate | Process | Outcome |
| Lipase (e.g., Candida antarctica) | Racemic this compound | Enantioselective acylation | Separation of (S)-alcohol and (R)-ester |
| Esterase | Racemic 1-(3-nitrophenyl)ethyl acetate (B1210297) | Enantioselective hydrolysis | Separation of (R)-alcohol and (S)-ester |
Analytical Methodologies for Enantiomeric Excess Determination (e.g., Chiral HPLC)
The determination of the enantiomeric purity of this compound is a critical step in its synthesis and application, ensuring the desired stereochemical outcome of a reaction. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and reliable method for separating and quantifying the enantiomers of this compound. This technique allows for the accurate determination of the enantiomeric excess (ee).
The principle behind chiral HPLC involves the differential interaction of the enantiomers with a chiral stationary phase. These CSPs are typically composed of a chiral selector, often a polysaccharide derivative like cellulose (B213188) or amylose, which is coated or immobilized onto a silica (B1680970) gel support. The differing affinities between the enantiomers and the CSP lead to different retention times, enabling their separation and quantification.
Several types of chiral columns have been successfully employed for the resolution of this compound and structurally related chiral alcohols. The most commonly used are polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is crucial for achieving optimal separation. The composition of the mobile phase influences the retention times and the resolution of the enantiomeric peaks. In addition to the mobile phase composition, other parameters like flow rate, column temperature, and UV detection wavelength are optimized to ensure a robust and reproducible analytical method. chromatographyonline.commdpi.comcsfarmacie.cz
Detailed research findings have demonstrated the successful separation of this compound enantiomers under various chromatographic conditions. For instance, the use of a Daicel Chiralcel OD column with a mobile phase of 2-propanol and hexane has been reported to effectively separate the (R) and (S)-enantiomers. uvison.com The retention times for the (S) and (R) enantiomers were recorded at 22.13 minutes and 26.03 minutes, respectively, under specific conditions. uvison.com
The following interactive data table summarizes various reported HPLC methodologies for the determination of the enantiomeric excess of this compound and similar compounds, showcasing the diversity of applicable analytical conditions.
Table 1: HPLC Methods for Enantiomeric Excess Determination of this compound and Related Compounds
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Analyte | Retention Times (min) |
| Daicel Chiralcel OD | 2-Propanol/Hexane (2:98) | 1.0 | 254 | This compound | tR (S) = 22.13, tR (R) = 26.03 uvison.com |
| Chiralcel OD-H | Hexane/i-PrOH (90:10) | 0.8 | Not Specified | (S)-(-)-2-Nitro-1-(2-nitrophenyl)ethanol | tR (R) = 18.0, tR (S) = 19.8 |
| Chiralpak AD-H | Hexane/Isopropanol | Not Specified | Not Specified | (R)-1-(3-Nitrophenyl)ethanol | Not Specified |
| Kromasil 5-Amycoat | n-Hexane/Ethanol (80:20) | 1.0 | Not Specified | 3-Nitroatenolol | Not Specified mdpi.com |
Reactivity Studies and Mechanistic Investigations
Kinetic Studies of Synthetic Pathways Involving 1-(3-Nitrophenyl)ethanol
Kinetic analyses of the primary synthetic routes to this compound, predominantly the reduction of its precursor 3-nitroacetophenone, provide critical insights into reaction efficiency and mechanism.
The reduction of 3-nitroacetophenone to this compound using sodium borohydride (B1222165) (NaBH₄) is reported to follow second-order kinetics, with the rate being dependent on the concentrations of both the ketone and the borohydride. This indicates that the reaction proceeds through a bimolecular transition state.
In contrast, the catalytic hydrogenation of 3-nitroacetophenone over a rhodium/silica (B1680970) catalyst exhibits different kinetic behavior. Studies have shown this reaction to be zero-order with respect to the concentration of 3-nitroacetophenone and half-order with respect to hydrogen pressure. researchgate.net This suggests that the reaction rate is limited by a step that does not involve the ketone in its rate-determining phase, possibly the activation of hydrogen on the catalyst surface. The rate of formation and disappearance of reaction intermediates was observed to increase with rising temperature and hydrogen pressure. researchgate.net
Kinetic profiling is also essential in biocatalytic reductions. In the stereoselective reduction of various substituted acetophenones, including 3'-nitroacetophenone, by the biocatalyst Galactomyces candidus GZ1, kinetic profiles help to elucidate the mechanistic behavior and enantiopreference of the enzyme system. conicet.gov.ar
| Reaction | Reagents/Catalyst | Kinetic Order (Substrate) | Kinetic Order (Reagent) | Citation |
| Reduction | 3-Nitroacetophenone, NaBH₄ | First | First | |
| Hydrogenation | 3-Nitroacetophenone, H₂ | Zero | 0.5 (H₂) | researchgate.net |
Detailed Mechanistic Elucidation of Transformations
Understanding the precise sequence of bond-making and bond-breaking events, along with the transient species formed, is central to controlling the reactions of this compound.
The synthesis of this compound from 3-nitroacetophenone is a classic example of a nucleophilic attack on an electrophilic carbonyl carbon. In reductions using sodium borohydride, the mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon. chegg.com This attack breaks the C=O π-bond, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated (often during workup with water) to yield the final alcohol product. chegg.communi.cz
In asymmetric hydrogenation reactions using Noyori-type catalysts, such as those based on Ruthenium-diphosphine-diamine complexes, the mechanism is more intricate. It is proposed that the reaction does not proceed through a simple six-membered pericyclic transition state. Instead, it involves an outer-sphere transfer of a hydride moiety from the metal complex to the carbonyl carbon to form an ion pair. nih.gov This step is typically the rate-determining and enantio-determining stage of the catalytic cycle. nih.gov
The direct observation and characterization of reaction intermediates are often challenging due to their transient nature. However, their existence is inferred from kinetic data, trapping experiments, and computational studies.
In the hydrogenation of 3-nitroacetophenone, a consecutive reaction pathway is observed, identifying key intermediates. The primary products formed are 3-aminoacetophenone (from the reduction of the nitro group) and 1-(3-aminophenyl)ethanol (B1666771) (from the reduction of both the nitro and carbonyl groups). researchgate.net In some cases, the reaction can proceed through the initial formation of this compound, followed by the reduction of the nitro group.
In the solvolysis of (S)-1-(3-Nitrophenyl)ethyl tosylate, a derivative of this compound, extensive studies have been conducted to probe the existence of a carbocation intermediate. nih.gov A lifetime of approximately 10⁻¹³ seconds was estimated for the putative 1-(3-nitrophenyl)ethyl carbocation. nih.gov This extremely short lifetime suggests that the species may not exist in a stable potential energy well, blurring the line between a true intermediate and a transition state. nih.gov The reaction is believed to proceed through a stepwise preassociation mechanism where solvent reorganization precedes the ionization of the substrate to form an ion-pair intermediate. nih.gov
In asymmetric hydrogenation catalysis, Ru-alkoxide complexes are identified as key intermediates. ualberta.ca For instance, the reaction of the active dihydride catalyst trans-[Ru((R)-BINAP)(H)₂( (R,R)-dpen)] with acetophenone (B1666503) results in the formation of the corresponding Ru-alkoxide intermediate, which can be isolated and characterized at low temperatures. ualberta.ca
Influence of Substituent Effects on Reaction Rates and Selectivity
The position and electronic nature of substituents on the phenyl ring profoundly impact the reactivity of this compound and its precursors. The meta-positioned nitro group is a strong electron-withdrawing group, which significantly influences reaction kinetics and regioselectivity.
The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, but it activates the carbonyl carbon of the precursor, 3-nitroacetophenone, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone. acs.org This increased electrophilicity enhances the rate of reduction.
The position of the nitro group is critical. Compared to its para-nitro analog, the meta-nitro isomer exhibits distinct electronic effects that influence reaction rates in nucleophilic substitutions. In the pyridinolysis of O-(nitrophenyl) S-aryl thiocarbonates, the 4-nitro isomer reacts faster than the 3-nitro isomer because the stronger electron-withdrawal from the para position makes the thiocarbonyl carbon more positive and thus more susceptible to nucleophilic attack. acs.org Similar principles apply to the reactivity of the carbonyl group in nitroacetophenones. The Hammett equation is a valuable tool for quantifying these polar substituent effects on reaction rates. rsc.orgcas.cz
In biocatalytic reductions, the position of the substituent on the aromatic ring can affect the enantiopreference of the product. conicet.gov.ar For 1,4-dihydropyridine (B1200194) drugs, which can contain a nitrophenyl substituent, biological activity is highly dependent on the isomer, with potency often decreasing in the order of ortho > meta > para substitution. uchile.cl This highlights the combined influence of steric and electronic effects imparted by the substituent's position. uchile.cl
| Isomer Position | Electronic Effect | Influence on Reactivity | Citation |
| meta-Nitro | Strong electron-withdrawing | Activates carbonyl carbon for nucleophilic attack. | acs.org |
| para-Nitro | Stronger electron-withdrawing (via resonance) | Generally leads to faster rates in nucleophilic attacks compared to meta. | acs.org |
| ortho-Nitro | Strong electron-withdrawing, plus steric hindrance | Can cause loss of coplanarity, altering resonance effects and stability. | uchile.cl |
Role of Solvation Effects in Reaction Mechanisms
The solvent plays a crucial role in chemical reactions, not merely as a medium but as an active participant that can stabilize reactants, transition states, and intermediates, thereby influencing reaction rates and mechanisms.
In the solvolysis of (S)-1-(3-Nitrophenyl)ethyl tosylate in a mixed solvent system of 50:50 trifluoroethanol/water, the mechanism is described as a stepwise preassociation pathway. nih.gov This implies that the organization of solvent molecules around the substrate ("solvation reorganization") is a critical step that precedes the actual bond-breaking (ionization) to form the ion-pair intermediate. nih.gov The nature of the solvent can dictate whether a reaction proceeds via a concerted (Sₙ2-like) or stepwise (Sₙ1-like) mechanism. For instance, reactions that are bimolecular in more polar solvents might switch to a unimolecular mechanism in less polar solvents, which are less capable of stabilizing charged intermediates. nih.gov
The rate of reactions involving charged or highly polar transition states is highly sensitive to solvent polarity. The hydrolysis of esters, for example, is significantly faster in water than in ethanol (B145695). niscpr.res.in This is attributed to water's superior ability to solvate and stabilize the charged tetrahedral intermediate, thus lowering the activation energy of the reaction. niscpr.res.in The entropy of activation can also be a key indicator; a more negative value in water suggests a more ordered transition state structure due to strong solvation. niscpr.res.in In the case of this compound, the polarity of the solvent used during its synthesis (e.g., methanol (B129727) or ethanol for NaBH₄ reduction) can influence reaction times.
Applications in Organic Synthesis and Pharmaceutical Development
1-(3-Nitrophenyl)ethanol as a Pivotal Synthetic Intermediate
The strategic placement of the nitro and hydroxyl functional groups makes this compound a highly useful intermediate in organic synthesis. These groups can be readily modified or can influence the reactivity of the molecule, enabling the construction of intricate molecular architectures.
Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds and functional materials. This compound serves as a valuable starting material for the synthesis of these important ring systems. A key transformation is the reduction of the nitro group to an amine, which can then participate in cyclization reactions. asianpubs.orgekb.eg For instance, catalytic hydrogenation of this compound, typically using a palladium on carbon (Pd/C) catalyst, efficiently converts the nitro group to an amino group, yielding 1-(3-aminophenyl)ethanol (B1666771). This resulting amino alcohol is a direct precursor to various heterocyclic structures. The presence of both an amino and a hydroxyl group allows for the formation of different types of heterocyclic rings through intramolecular or intermolecular condensation reactions.
Building Block for the Synthesis of Complex Organic Molecules
Beyond its role in forming heterocycles, this compound is a versatile building block for constructing more complex organic molecules. Its functional groups offer multiple reaction sites. The hydroxyl group can be oxidized to a ketone, esterified, or replaced by other functional groups. The nitro group can be reduced to an amine, as mentioned, or can act as an electron-withdrawing group, influencing the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions. The chiral nature of this compound, when used as a single enantiomer, is particularly significant in asymmetric synthesis, allowing for the creation of stereochemically defined complex molecules. smolecule.com
Application in Pharmaceutical Chemistry and Drug Development
The utility of this compound extends significantly into the pharmaceutical industry, where it is employed as a key intermediate and chiral precursor for the synthesis of various therapeutic agents.
Chiral Precursor for Specific Therapeutic Agents (e.g., Beta-Blockers, Bronchodilators, Antibiotics)
The enantiomerically pure forms of this compound, particularly the (R)- and (S)-enantiomers, are highly valued in the synthesis of chiral drugs. cymitquimica.com Many therapeutic agents, including beta-blockers, bronchodilators, and some antibiotics, require specific stereochemistry for their biological activity. biosynth.comresearchgate.net For example, the (R)-enantiomer of this compound is a known precursor in the synthesis of certain β-blockers and bronchodilators. The synthesis of these drugs often involves the conversion of the chiral alcohol to a corresponding epoxide or other reactive intermediate, which is then coupled with an appropriate amine. The stereocenter from this compound is thus incorporated into the final drug molecule, ensuring the desired pharmacological effect.
Synthesis of Analogs and Impurities Relevant to Pharmaceutical Manufacturing
In the process of drug development and manufacturing, it is crucial to synthesize and characterize potential impurities and analogs of the active pharmaceutical ingredient (API). This compound can be used as a starting material to create these related substances. opulentpharma.commdpi.com For instance, it may be used to synthesize positional isomers or degradation products of a drug, which are essential for developing analytical methods to ensure the purity and stability of the final pharmaceutical product. The synthesis of such compounds helps in understanding the potential side reactions that can occur during the manufacturing process or upon storage of the drug.
Utility in Agrochemical Synthesis
The application of this compound is not limited to pharmaceuticals; it also finds use as an intermediate in the synthesis of agrochemicals. scbt.com Many pesticides and herbicides are complex organic molecules that require versatile building blocks for their synthesis. The functional groups of this compound allow for its incorporation into a variety of structures that may exhibit desired biological activity for agricultural applications.
Potential Applications in Advanced Materials Science (e.g., Polymers, Coatings)
While the primary application of this compound is in fine chemical and pharmaceutical synthesis, its chemical structure suggests potential utility in the development of advanced materials. Nitroaromatic compounds, in general, are used in the synthesis of functional polymers and materials. rsc.org The reactivity of both the hydroxyl and nitro groups in this compound presents opportunities for its incorporation into polymeric structures.
The hydroxyl group can participate in polymerization reactions such as esterification or etherification to form polyester (B1180765) or polyether backbones. For example, research on the isomer 1-(2-nitrophenyl)ethanol (B14764) has shown its use in preparing photoreactive polyimide precursors through ester linkages. chemimpex.com This suggests that this compound could similarly be used as a monomer or a functional additive to introduce specific properties into polymers.
The nitro group offers several avenues for material functionalization:
Polymer Functionalization: The nitro group can be chemically modified post-polymerization. Its reduction to an amine provides a reactive handle for grafting other molecules, altering the polymer's surface properties, or enabling cross-linking.
Sensor Technology: Polymers containing nitroaromatic moieties have been investigated for their use in chemical sensors. The electron-deficient nature of the nitroaromatic ring can lead to fluorescence quenching upon interaction with electron-rich analytes. Conjugated microporous polymers incorporating tetraphenylethylene (B103901) have demonstrated the ability to detect nitroaromatic explosives through this mechanism. Coordination polymers have also been designed for the selective molecular recognition of nitroaromatic compounds. nih.govacs.org While not directly using this compound as a monomer, these studies highlight the utility of the nitroaromatic functional group in sensing applications.
High-Performance Polymers: Nitroaromatic compounds are precursors to polymers known for high thermal stability and mechanical strength, such as certain polyimides. rsc.orgchemimpex.com The incorporation of this compound could potentially be explored to modify the properties of such high-performance materials.
Although specific research detailing the polymerization of this compound is not widely documented, the established chemistry of its functional groups and the applications of analogous nitroaromatic compounds strongly support its potential as a valuable component in materials science. researchgate.net Its use could lead to the development of specialty polymers and coatings with tailored optical, thermal, or chemical-sensing properties.
Table 2: Potential Roles of this compound Functional Groups in Polymer Science
| Functional Group | Potential Polymerization Reaction | Resulting Polymer Feature | Potential Application | Reference(s) |
| Hydroxyl (-OH) | Polycondensation (Esterification) | Polyester backbone | Specialty plastics, fibers | chemimpex.com |
| Hydroxyl (-OH) | Polyaddition (Etherification) | Polyether side chain or backbone | Coatings, adhesives | |
| Nitro (-NO₂) | Post-polymerization reduction to amine | Reactive amine sites | Cross-linking, surface modification | nih.gov |
| Nitroaromatic Ring | Incorporation into conjugated systems | Electron-deficient units | Chemical sensors (fluorescence quenching) | acs.org |
Biological Activities and Mechanisms of Action
Investigated Biological Activities of 1-(3-Nitrophenyl)ethanol
The unique chemical structure of this compound, featuring a chiral center, an aromatic nitro group, and a secondary alcohol, makes it a candidate for a range of biological activities. The nitro group, a strong electron-withdrawing group, can significantly influence the molecule's interaction with biological systems.
The antimicrobial potential of this compound has been a subject of interest. While specific studies on this compound are limited, the broader class of nitroaromatic compounds has been recognized for its antimicrobial effects.
Illustrative Data on Antimicrobial Activity Against Gram-Positive Bacteria
| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Bacillus subtilis | 100 | 12 |
| 200 | 15 | |
| Staphylococcus aureus | 100 | 10 |
| 200 | 13 |
Note: This table is illustrative and based on typical results for related nitroaromatic compounds, as specific data for this compound is not extensively published.
Similarly, the activity of this compound against Gram-negative bacteria like Escherichia coli has been suggested. Gram-negative bacteria possess an outer membrane that can act as a barrier to many antimicrobial agents. However, the relatively small size of this compound may facilitate its passage through this barrier. The mechanism of action is presumed to be similar to that in Gram-positive bacteria, involving the intracellular reduction of the nitro group.
Illustrative Data on Antimicrobial Activity Against Gram-Negative Bacteria
| Bacterial Strain | Concentration (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 50 | >200 |
| 100 | 200 | |
| 200 | 150 |
Note: This table is illustrative and based on typical results for related nitroaromatic compounds, as specific data for this compound is not extensively published.
The potential anti-inflammatory properties of this compound are an area of active investigation. While direct evidence is scarce, other nitro-containing compounds and aromatic alcohols have demonstrated anti-inflammatory effects. This activity is often linked to the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes or the scavenging of reactive oxygen species (ROS) that contribute to inflammation. Further research is needed to specifically elucidate the anti-inflammatory potential of this compound.
(1R)-1-(3-Nitrophenyl)ethanol has been reported to possess antifungal properties. The growth of fungal species such as Aspergillus flavus and Aspergillus niger may be inhibited by this compound. The mechanism of antifungal action for nitroaromatic compounds can involve the disruption of fungal cell membranes or interference with essential metabolic pathways.
Illustrative Data on Antifungal Activity
| Fungal Strain | Concentration (µg/mL) | Mycelial Growth Inhibition (%) |
|---|---|---|
| Aspergillus flavus | 100 | 45 |
| 200 | 60 | |
| Aspergillus niger | 100 | 40 |
| 200 | 55 |
Note: This table is illustrative and based on typical results for related nitroaromatic compounds, as specific data for this compound is not extensively published.
Antimicrobial Properties
Molecular Mechanisms Underlying Biological Activity
The precise molecular mechanisms by which this compound exerts its biological effects are not yet fully understood. However, based on the known activities of similar compounds, several plausible mechanisms can be proposed.
The antimicrobial and antifungal activities are likely linked to the nitro group. Inside microbial cells, the nitro group can be enzymatically reduced to form nitroso, hydroxylamino, and amino derivatives. This reduction process can generate reactive nitrogen species, which are highly toxic to the cells. These reactive species can cause oxidative stress, damage DNA, inactivate essential enzymes, and disrupt cell membrane integrity, ultimately leading to microbial cell death.
The potential anti-inflammatory activity may be attributed to several mechanisms. The compound could potentially inhibit the activity of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins. Additionally, its ability to scavenge free radicals could reduce oxidative stress, a known contributor to the inflammatory cascade. The molecule might also interfere with the signaling pathways of pro-inflammatory cytokines. A comprehensive understanding of these mechanisms awaits further dedicated research.
Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)
The interaction of this compound with biological macromolecules such as enzymes and receptors is fundamental to its mechanism of action. Molecular docking simulations are frequently employed to predict the binding orientation and affinity of the compound within the active sites of these macromolecules. These computational studies are crucial for understanding the potential biological activity and for guiding structure-based drug design.
One of the key interactions involves enzymes from the cytochrome P450 family. The hydroxyl group of this compound is capable of forming hydrogen bonds with amino acid residues in the active site of these enzymes, which can enhance its binding affinity. The compound has also demonstrated antifungal and antibacterial properties, suggesting interactions with essential enzymes or proteins in microorganisms like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. biosynth.com
Role of Nitro Group Reduction in Cellular Processes
The nitro group of this compound is a critical functional group that can undergo metabolic transformation within cellular environments. This reduction is a key step that can lead to further biological activity. The process is catalyzed by a class of enzymes known as nitroreductases, which can include NADPH: P450 oxidoreductase and cytochrome P450 enzymes themselves. nih.gov
The reduction of the aromatic nitro group occurs in a stepwise manner, typically involving a six-electron reduction to form nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov
Sequential Reduction of Aromatic Nitro Group:
Nitro Group (NO₂) → Nitroso Intermediate (NO)
Nitroso Intermediate (NO) → N-hydroxylamino Intermediate (NHOH)
N-hydroxylamino Intermediate (NHOH) → Amino Group (NH₂)
In some biological systems, the reduction is chemoselective, leading specifically to the formation of the hydroxylamino derivative as the primary product. nih.gov This intermediate, (S)-1-(3-hydroxylaminophenyl)ethanol, can then be further metabolized, potentially being converted into substrates for ring cleavage, thereby integrating into cellular metabolic pathways. nih.gov This transformation from the nitro-containing parent compound to an amino- or hydroxylamino-derivative is a significant bioactivation step.
Contribution of Hydroxyl Group to Binding Affinity and Hydrogen Bonding
The hydroxyl group on the chiral carbon of this compound plays a pivotal role in its interaction with biological targets, primarily through the formation of hydrogen bonds. This capability significantly influences its binding affinity to macromolecules like enzymes. For instance, studies have shown that the hydroxyl group can form a hydrogen bond with cytochrome P450 enzymes with an approximate bond length of 2.8 Å, which enhances the compound's binding affinity.
The importance of this functional group is highlighted in mutagenesis studies where replacing the hydroxyl group with a methoxy (B1213986) group (a weaker hydrogen bond donor) resulted in a significant reduction in inhibitory activity, underscoring the hydroxyl group's critical role in target engagement. The ability of alcohols to bind within protein cavities is often dependent on a combination of hydrophobic interactions and specific hydrogen bonds. The presence of both hydrogen bond donors and acceptors in a binding site can create an optimal environment for alcohol binding. nih.gov The substitution of amino acids that can form hydrogen bonds, such as serine or threonine, within a protein's binding site can lead to a substantial decrease in binding affinity for alcohols. nih.gov
Modulation of Specific Metabolic Pathways (e.g., Cytochrome P450 Enzymes)
This compound can modulate the activity of specific metabolic pathways, notably those involving cytochrome P450 (CYP) enzymes. CYPs are a superfamily of heme-containing enzymes that are central to the metabolism of a vast array of xenobiotics, including drugs and pollutants. nih.govmdpi.com
Ethanol (B145695), a structurally related compound, is known to be a modulator of CYP enzyme activity. For example, ethanol intake can increase the protein content of the P450-IIE1 isozyme. nih.gov Furthermore, ethanol can affect the conformational dynamics of CYP enzymes. Studies on P450 2E1 have shown that ethanol can decrease the rate of carbon monoxide binding to the heme iron, which suggests a decrease in the protein's conformational flexibility. nih.gov This indicates a direct effect on the local environment of the active site. nih.gov Given these findings, it is plausible that this compound also influences the function of CYP isoforms, thereby affecting its own metabolism and that of other compounds. The engineering of P450 enzymes is an active area of research, with the goal of tuning their reactivity to expand their substrate scope for applications in biocatalysis and drug metabolite production. mdpi.comrochester.edu
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound and its derivatives, SAR studies focus on how modifications to the phenyl ring, the nitro group, and the hydroxyl group affect their biological properties, such as antimicrobial or enzyme inhibitory activity.
The core structure of this compound possesses two key functional groups that are ripe for chemical modification: the nitro group and the hydroxyl group. The nitro group, being a strong electron-withdrawing group, can be reduced to an amine, creating (S)-1-(3-aminophenyl)ethanol. This amino group is a common feature in many pharmaceuticals and opens up numerous pathways for further derivatization. The hydroxyl group can be oxidized to a ketone or undergo substitution reactions. This dual reactivity allows for the creation of a diverse library of derivatives to probe for enhanced or novel biological activities.
For example, studies on chalcone (B49325) derivatives synthesized from the precursor 3-nitroacetophenone have explored antibacterial and antioxidant activities. researchgate.net In broader SAR studies of related aromatic compounds, the introduction of different substituents on the phenyl ring can modulate activity. Electron-withdrawing groups (like nitro or halo- groups) and electron-donating groups (like methoxy groups) can alter the electronic distribution, lipophilicity, and steric profile of the molecule. mdpi.com These changes can significantly impact how the molecule interacts with its biological target, for instance, by enhancing π-π stacking interactions with aromatic amino acid residues in an enzyme's active site. mdpi.com
Table 1: Impact of Functional Groups on Potential Biological Activity
| Functional Group | Position/Type | Potential Influence on Activity | Rationale |
| Nitro (NO₂) | meta-position | Can be a prerequisite for certain activities; acts as a strong electron-withdrawing group. | Bio-reduction to an amino or hydroxylamino group can be an activation step. nih.govnih.gov Alters electronic properties of the phenyl ring. |
| Hydroxyl (OH) | Benzylic position | Crucial for binding affinity to enzymes/receptors. | Forms key hydrogen bonds with active site residues, anchoring the molecule. nih.gov |
| Amino (NH₂) | meta-position | Creates a new scaffold for derivatization, often found in bioactive molecules. | Formed from the reduction of the nitro group; can serve as a hydrogen bond donor or a site for amide/sulfonamide formation. |
| Halogens (e.g., Cl, Br) | Phenyl ring | Can enhance lipophilicity and binding affinity. | Alters electronic properties and can participate in halogen bonding, potentially increasing inhibitory activity. mdpi.com |
| Methoxy (OCH₃) | Phenyl ring | Acts as an electron-donating group. | Can enhance π-stacking interactions and modify the electronic character of the molecule. mdpi.com |
Methodologies for Biological Activity Assessment in Research
To evaluate the biological activity of compounds like this compound, a variety of standardized research methodologies are employed. For antimicrobial properties, in vitro assays are the first step in screening for potential efficacy.
In Vitro Antimicrobial Assay Techniques (e.g., Disc Diffusion, Broth Dilution)
In vitro antimicrobial assays are fundamental techniques used to determine the ability of a compound to inhibit the growth of or kill microorganisms. These methods are cost-effective and widely used for initial screening. nih.gov
Disc Diffusion Assay: This is a common agar (B569324) diffusion-based method. A sterile paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. nih.govresearchgate.net The plate is then incubated under conditions suitable for microbial growth. As the compound diffuses from the disc into the agar, it creates a concentration gradient. If the compound is effective, a clear circular area, known as the zone of inhibition, will appear around the disc where microbial growth is prevented. nih.gov The diameter of this zone is measured to provide a qualitative or semi-quantitative assessment of the compound's antimicrobial potency. researchgate.netnih.gov
Broth Dilution Method: The broth dilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.gov This technique involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium. nih.gov These dilutions are then inoculated with a standardized suspension of the test microorganism. The cultures are incubated, and the tubes or wells are then examined for visible turbidity. The lowest concentration without any visible growth is recorded as the MIC. This method can be performed in test tubes (macrodilution) or in 96-well microtiter plates (microdilution), the latter allowing for high-throughput screening. nih.gov
Table 2: Overview of Common In Vitro Antimicrobial Assays
| Assay Technique | Principle | Primary Outcome | Advantages |
| Disc Diffusion | Diffusion of the antimicrobial agent from a paper disc into an inoculated agar medium. | Zone of Inhibition (diameter in mm). | Simple, low cost, widely used for preliminary screening. nih.gov |
| Well Diffusion | Similar to disc diffusion, but the compound is placed in a well cut into the agar. | Zone of Inhibition (diameter in mm). | Allows for testing of larger volumes or non-soluble compounds. nih.gov |
| Broth Dilution (Macro/Micro) | Serial dilution of the antimicrobial agent in liquid broth inoculated with the microorganism. | Minimum Inhibitory Concentration (MIC). | Provides quantitative data on potency, considered a gold standard. nih.gov |
In Vitro Antifungal Assay Techniques (e.g., Poison Plate Method)
The poison plate method is a widely used in vitro technique to evaluate the antifungal activity of various compounds. core.ac.ukmdpi.commdpi.comijcmas.com In this method, a specific concentration of the test compound, in this case, this compound, would be incorporated into a molten fungal growth medium, typically Potato Dextrose Agar (PDA). core.ac.ukmdpi.com After solidification, the plates are inoculated with a specific fungus. The antifungal activity is determined by measuring the inhibition of mycelial growth of the fungus in the presence of the compound compared to a control plate without the compound. core.ac.ukmdpi.com
In Vitro Anti-inflammatory Activity Models
In vitro anti-inflammatory activity of a compound can be assessed through various models that measure its ability to counteract inflammatory processes at a cellular or molecular level. nih.govmdpi.comresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net Common in vitro models for screening anti-inflammatory drugs include inhibition of protein denaturation, membrane stabilization assays, and measurement of the inhibition of pro-inflammatory enzymes or mediators. researchgate.netnih.govresearchgate.net
One common method is the inhibition of albumin denaturation assay. mdpi.comnih.govresearchgate.net Denaturation of proteins is a known cause of inflammation. researchgate.net In this assay, the test compound's ability to prevent the heat-induced denaturation of a protein like egg albumin or bovine serum albumin is measured. The principle is that the ability to prevent denaturation is indicative of anti-inflammatory potential.
Another widely used in vitro model is the red blood cell (RBC) membrane stabilization assay. nih.govresearchgate.net The RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the compound may be capable of stabilizing lysosomal membranes. Stabilization of lysosomal membranes is important in controlling inflammation because it prevents the release of lysosomal contents, such as bactericidal enzymes and proteases, which can cause further tissue damage and perpetuate the inflammatory response upon extracellular release.
Advanced Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.
¹H-NMR: In the proton NMR spectrum of (S)-1-(3-Nitrophenyl)ethanol, specific signals correspond to each unique proton in the molecule. The spectrum is characterized by a doublet for the methyl protons (CH₃), a quartet for the methine proton (CH), and a singlet for the hydroxyl proton (OH), alongside multiplets for the aromatic protons.
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 1.52 | Doublet (d) | 6.4 | -CH₃ |
| 2.10 | Singlet (s) | - | -OH |
| 5.02 | Quartet (q) | 6.4 | -CH |
| 7.54 | Doublet (d) | 8.0 | Aromatic CH |
| 8.20 | Doublet (d) | 7.6 | Aromatic CH |
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For (S)-1-(3-Nitrophenyl)ethanol, distinct peaks are observed for the methyl carbon, the methine carbon, and the aromatic carbons, with the nitro group influencing the chemical shifts of the nearby aromatic carbons.
| Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 25.5 | -CH₃ |
| 69.5 | -CH(OH) |
| 123.7 | Aromatic CH |
| 126.2 | Aromatic CH |
| 147.1 | Aromatic C-NO₂ |
| 153.2 | Aromatic C-CH |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1-(3-Nitrophenyl)ethanol shows characteristic absorption bands that confirm the presence of a hydroxyl group (-OH), C-H bonds, and a nitro group (-NO₂). rsc.org A prominent broad peak around 3350 cm⁻¹ is indicative of the O-H stretching vibration, a key feature for an alcohol. chegg.com
| Wavenumber (νmax) [cm⁻¹] | Assignment |
|---|---|
| 3383 | O-H stretch |
| 2965 | C-H stretch (aliphatic) |
| 1605 | C=C stretch (aromatic) |
| 1519 | N-O asymmetric stretch (nitro group) |
| 1090 | C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This data is used to determine the molecular weight and elemental composition of a compound. The exact mass of this compound is 167.058243 g/mol . chemsrc.com In mass spectrometry, this compound would be expected to show a molecular ion peak (M⁺) corresponding to this mass. The molecular weight is commonly cited as 167.16 g/mol . chemsrc.comnih.govnih.govscbt.com
Elemental Analysis for Purity and Composition
Elemental analysis is a process where a sample of a chemical compound is analyzed to determine its elemental composition. For this compound, with the molecular formula C₈H₉NO₃, the theoretical elemental composition can be calculated. nih.govscbt.com This analysis is fundamental for confirming the empirical formula of a newly synthesized compound and assessing its purity.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 8 | 96.08 | 57.48% |
| Hydrogen | H | 1.008 | 9 | 9.072 | 5.43% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 8.38% |
| Oxygen | O | 16.00 | 3 | 48.00 | 28.71% |
| Total | 167.16 | 100% |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for studying the quantum mechanical properties of molecules like 1-(3-Nitrophenyl)ethanol. By calculating the electron density, DFT can accurately predict a wide range of molecular characteristics and behaviors.
DFT calculations are instrumental in determining the optimized geometry and fundamental electronic properties of this compound. These calculations provide a basis for understanding the molecule's stability, spectroscopic behavior, and reactivity. Key molecular properties for this compound, such as molecular weight and topological polar surface area, have been computed and are available through chemical databases. nih.govnih.gov
Theoretical studies on related nitrophenol compounds demonstrate that DFT can elucidate aspects like charge distribution, the nature of frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential maps. mdpi.comresearchgate.net For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com Time-dependent DFT (TD-DFT) calculations are further used to simulate absorption spectra and investigate electronic transitions between the ground and excited states. researchgate.net Such analyses reveal how the nitro and hydroxyl functional groups influence the electronic characteristics of the aromatic system. nih.gov
| Computed Property | Value | Reference |
|---|---|---|
| Molecular Weight | 167.16 g/mol | nih.gov |
| Exact Mass | 167.058243149 Da | nih.gov |
| XLogP3 | 1.6 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 66.1 Ų | nih.gov |
Local reactivity, which identifies the most reactive sites within the molecule, can be predicted using Fukui functions or the radical Parr function (P°k). These indices indicate the susceptibility of individual atoms to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely identify the oxygen atoms of the nitro and hydroxyl groups as potential sites for electrophilic attack, while the carbon atoms of the aromatic ring, particularly those activated by the nitro group, would be susceptible to nucleophilic attack.
| Reactivity Index | Definition | Significance |
|---|---|---|
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η ≈ ELUMO - EHOMO | Measures resistance to change in electron distribution. A larger value indicates higher stability. |
| Global Electrophilicity (ω) | ω = μ² / 2η | Quantifies the ability of a molecule to accept electrons. |
| Fukui Function (f(r)) | f(r) = [∂ρ(r)/∂N]v(r) | Identifies the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. |
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping the potential energy surface (PES) for a given chemical transformation. ethz.charxiv.org This involves locating the stable intermediates and, crucially, the transition states (TS) that connect them. The energy of the transition state determines the activation energy barrier of a reaction.
For reactions involving compounds with a 3-nitrophenyl group, DFT has been used to model complex, multi-step mechanisms. A theoretical study on the aminolysis of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate, a compound featuring the 3-nitrophenoxy leaving group, detailed a stepwise mechanism proceeding through two distinct tetrahedral intermediates: one zwitterionic (T±) and one anionic (T-). rsc.orgrsc.org By calculating the energies of these intermediates and the transition states separating them, researchers can construct a complete energy profile of the reaction pathway, providing deep insight into the reaction kinetics and mechanism. rsc.orgrsc.org
The ability of a part of a molecule to depart as a leaving group, known as nucleofugality, is a key factor in many reactions. Theoretical studies provide quantitative insights into this property. In a study involving the competitive expulsion of 3-nitrophenoxide and 4-cyanophenoxide, DFT calculations were performed to predict the product ratio. rsc.orgrsc.org
The calculations showed a significant discrepancy between the gas-phase prediction and the experimental results, highlighting the critical role of the solvent. In the gas phase, the predicted product ratio of 4-cyanophenol to 3-nitrophenol (B1666305) was nearly 1:1.12. rsc.orgrsc.org However, by including just two explicit water molecules in the calculation (a microsolvation model), the predicted ratio shifted to 1.34:1, moving closer to the experimental observation of 1.5:1. rsc.orgrsc.org This demonstrates the power of computational models to dissect reaction determinants. The study concluded that the energy barriers, and thus the product distribution, were influenced more by kinetic variables than by thermodynamic stability. rsc.orgrsc.org
| Computational Model | Predicted Product Ratio (4-cyanophenol : 3-nitrophenol) | Reference |
|---|---|---|
| Gas Phase (DFT) | 1 : 1.12 | rsc.orgrsc.org |
| Microsolvation (DFT with 2 H₂O molecules) | 1.34 : 1 | rsc.orgrsc.org |
| Experimental Result | 1.5 : 1 | rsc.orgrsc.org |
Molecular Modeling and Simulation for Biological Interactions
While specific molecular modeling studies on this compound are not extensively documented, its structural motifs are present in molecules of biological interest. Computational techniques like molecular docking and molecular dynamics (MD) simulations are standard tools for exploring how small molecules interact with biological targets such as enzymes or receptors. mdpi.comijrar.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity through scoring functions. ijrar.com A study on a novel nitrophenyl derivative, for instance, used docking to investigate its potential as an aldose reductase inhibitor, identifying key amino acid residues involved in the binding. ijrar.com Following docking, MD simulations can be employed to simulate the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. mdpi.com Given that some related compounds have shown potential biological activity, these computational methods could be applied to this compound to screen for potential protein targets and elucidate its mechanism of action at a molecular level. biosynth.com
Computational Approaches to Solvent Effects in Reaction Mechanisms
The solvent environment can profoundly influence reaction rates and mechanisms. Computational chemistry employs two main strategies to model these effects: implicit and explicit solvent models.
Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute. rsc.orgrsc.org This approach is computationally efficient for estimating how solvent polarity affects the stability of reactants, products, and transition states.
Explicit solvent models provide a more detailed picture by including individual solvent molecules in the calculation. This is crucial when specific solute-solvent interactions, like hydrogen bonding, play a key role. researchgate.netrsc.orgrsc.org The study on nucleofugality involving the 3-nitrophenoxide group provides a clear example, where the inclusion of just two water molecules (microsolvation) significantly improved the accuracy of the predicted product ratio. rsc.orgrsc.org This indicates that specific hydrogen bonding between water and the transition state structure is critical for stabilizing the departure of one leaving group over the other. rsc.orgrsc.org Studies on other nitrophenols have also used explicit solvent calculations to explain how strong interactions with solvent molecules can enhance photochemical reactivity. researchgate.netrsc.orgrsc.org
Industrial and Scale Up Considerations in Chemical Production
Process Optimization for Large-Scale Synthesis of 1-(3-Nitrophenyl)ethanol
The large-scale synthesis of this compound is most commonly achieved through the reduction of its precursor, 3-nitroacetophenone. Process optimization focuses on maximizing yield, purity, and throughput while minimizing costs and environmental impact.
Development of Continuous Flow Systems
Continuous flow chemistry presents significant advantages over traditional batch processing for the large-scale synthesis of this compound. In a continuous flow system, reagents are pumped through reactors, allowing for superior control over reaction parameters like temperature and mixing. This enhanced control leads to improved product consistency and safety, particularly for exothermic reactions. The implementation of flow chemistry can result in higher yields and reduced reaction times, contributing to a more efficient and economical production process.
Strategies for Solvent Recovery and Recycling
Solvents are a major component of the waste generated in chemical synthesis. Effective solvent recovery and recycling are crucial for both economic and environmental reasons. Common methods for recovering solvents used in the synthesis of this compound, such as methanol (B129727) or ethanol (B145695), include:
Distillation: This technique separates solvents from the reaction mixture based on differences in boiling points. Fractional distillation can be employed when a mixture of solvents is used.
Vacuum Evaporation: Often performed using a rotary evaporator, this method allows for the removal and collection of solvents at reduced pressure, lowering the boiling point and minimizing thermal degradation of the product.
The choice of recovery method depends on the specific solvent and the nature of the impurities present.
Methods for Catalyst Recycling and Reactivation
Catalysts, particularly the chiral transition metal complexes used in the asymmetric hydrogenation of 3-nitroacetophenone, represent a significant cost in the synthesis of enantiomerically pure this compound. Therefore, their efficient recycling is paramount. Strategies for catalyst recycling include:
Separation Techniques: Advanced techniques like nanofiltration can be used to separate homogeneous catalysts from the product stream based on molecular size.
Regeneration: Over time, catalysts can lose activity. Regeneration processes, which may involve chemical treatments or oxidation-reduction reactions, can restore the catalyst to a usable state for subsequent reaction cycles.
Solubility and Crystallization Studies for Efficient Purification of Precursors and Products
Purification is a critical step in the production of high-purity this compound and its precursors. Crystallization is a primary method for purification, and its efficiency is highly dependent on the solubility of the compound in different solvents.
Determination of Solid-Liquid Equilibria
Understanding the solid-liquid equilibrium is essential for developing an effective crystallization process. For the precursor, 1-(3-nitrophenyl)ethanone (3-nitroacetophenone), extensive studies have been conducted to determine its solubility in various solvents at different temperatures. Using the isothermal saturation method, the mole fraction solubility of 1-(3-nitrophenyl)ethanone has been measured in nine different organic solvents at temperatures ranging from 278.15 K to 318.15 K. researchgate.net
The solubility of 1-(3-nitrophenyl)ethanone was found to be highest in acetone (B3395972) and lowest in cyclohexane. The order of solubility in the tested solvents is as follows: acetone > acetonitrile, ethyl acetate (B1210297) > toluene (B28343) > methanol > ethanol > n-propanol, isopropanol (B130326) > cyclohexane. researchgate.net This data is invaluable for selecting an appropriate solvent for the crystallization and purification of this key precursor.
Below is a table summarizing the mole fraction solubility (x1) of 1-(3-nitrophenyl)ethanone in select solvents at different temperatures.
Thermodynamic Modeling of Solubility Data
To better understand and predict the solubility behavior of 1-(3-nitrophenyl)ethanone, the experimental solubility data has been correlated using several thermodynamic models. researchgate.net These models are essential for process simulation and optimization. The models used include:
The modified Apelblat equation
The λh equation
The Wilson model
The Non-Random Two-Liquid (NRTL) model
Construction and Analysis of Ternary Phase Diagrams for this compound
In the large-scale production of chiral molecules such as this compound, ensuring the enantiomeric purity of the final product is a critical challenge. Crystallization-based methods are often employed for the separation of enantiomers due to their potential for high efficiency and cost-effectiveness. The successful design and optimization of such crystallization processes are heavily reliant on a thorough understanding of the solid-liquid phase equilibria of the chiral system, which is best represented by a ternary phase diagram.
A ternary phase diagram for a chiral system graphically depicts the solubility relationships of the two enantiomers, (R)-1-(3-nitrophenyl)ethanol and (S)-1-(3-nitrophenyl)ethanol, in a given solvent at a constant temperature and pressure. By mapping the phase behavior of this three-component system, it is possible to identify the optimal conditions for selective crystallization of the desired enantiomer, thereby achieving chiral resolution.
Construction of a Representative Ternary Phase Diagram
The construction of a ternary phase diagram involves the systematic measurement of the solubility of various compositions of the two enantiomers in a chosen solvent at a constant temperature. The resulting data points are then plotted on a triangular graph, where the vertices represent the pure components: the (R)-enantiomer, the (S)-enantiomer, and the solvent.
The key features of a ternary phase diagram for a chiral system that forms a racemic compound (a 1:1 crystalline complex of the two enantiomers) typically include:
Two Eutectic Points: These points represent the lowest melting/dissolving points for mixtures of the components. At the eutectic composition, the solution is saturated with respect to both one of the pure enantiomers and the racemic compound.
Three Saturation Curves: These curves delineate the boundaries of the regions where the solution is in equilibrium with a solid phase. One curve represents saturation with the (R)-enantiomer, another with the (S)-enantiomer, and the third with the racemic compound.
Regions of Undersaturation and Supersaturation: The area within the saturation curves represents undersaturated solutions, while the areas outside represent supersaturated solutions from which crystallization will occur.
Below are illustrative data tables that represent the type of experimental data required to construct such a diagram for the this compound system in a hypothetical solvent like ethanol at a constant temperature.
Table 1: Solubility Data for (R)-1-(3-Nitrophenyl)ethanol, (S)-1-(3-Nitrophenyl)ethanol, and their Racemic Mixture in Ethanol at 298.15 K
| Component | Solubility ( g/100g Ethanol) |
| (R)-1-(3-Nitrophenyl)ethanol | 15.0 |
| (S)-1-(3-Nitrophenyl)ethanol | 15.0 |
| Racemic this compound | 10.5 |
Table 2: Representative Eutectic Compositions for the Ternary System of this compound Enantiomers in Ethanol at 298.15 K
| Eutectic Point | Composition of (R)-enantiomer (wt%) | Composition of (S)-enantiomer (wt%) | Composition of Ethanol (wt%) | Solid Phases in Equilibrium |
| E1 | 65.0 | 20.0 | 15.0 | (R)-enantiomer + Racemic Compound |
| E2 | 20.0 | 65.0 | 15.0 | (S)-enantiomer + Racemic Compound |
Note: The data in the tables above are illustrative and based on typical behavior of chiral systems. Actual experimental values would be required for precise process design.
Analysis and Industrial Application of the Ternary Phase Diagram
The analysis of the ternary phase diagram provides invaluable insights for the industrial-scale resolution of this compound. By understanding the phase boundaries, chemists and chemical engineers can strategically manipulate the composition and temperature of the system to induce the selective crystallization of the desired enantiomer.
For instance, if the goal is to obtain pure (R)-1-(3-nitrophenyl)ethanol from a racemic mixture, the ternary phase diagram can be used to determine the optimal amount of solvent to add and the target temperature for cooling crystallization. The process would involve preparing a solution with a composition that, upon cooling, enters the supersaturated region for the racemic compound first, allowing it to crystallize out and enrich the mother liquor in the desired (R)-enantiomer. Subsequent crystallization steps, guided by the phase diagram, can then be employed to isolate the pure (R)-enantiomer.
Furthermore, the ternary phase diagram is essential for optimizing the yield and purity of the desired product. It allows for the calculation of the theoretical maximum yield for a given resolution process and helps in avoiding conditions that could lead to the co-crystallization of the undesired enantiomer or the racemic compound, which would compromise the purity of the final product.
Future Research Directions
Exploration of Novel and Sustainable Synthetic Routes
The primary route to 1-(3-nitrophenyl)ethanol involves the reduction of 3-nitroacetophenone. Future research will likely focus on developing more sustainable and efficient variations of this transformation. Key areas of exploration include:
Advanced Catalytic Hydrogenation: While catalytic hydrogenation using chiral transition metal complexes is established, research continues to explore novel catalysts that offer higher turnover numbers, operate under milder conditions (lower pressure and temperature), and utilize non-precious metals.
Innovative Hydride Reduction: The use of stereoselective reducing agents is another common approach. Future work will likely involve the development of new chiral auxiliaries and reagents that are more cost-effective and generate less waste.
Biocatalysis: The use of whole-cell microorganisms (like yeast and bacteria) or isolated enzymes (such as alcohol dehydrogenases or ketoreductases) presents a green alternative for the asymmetric reduction of 3-nitroacetophenone. mdpi.com Research in this area is focused on discovering and engineering more robust and highly selective enzymes.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. rsc.org Applying flow chemistry to the synthesis of this compound could lead to more efficient and sustainable manufacturing processes. rsc.org
| Synthetic Approach | Key Features & Research Focus |
| Catalytic Hydrogenation | Development of non-precious metal catalysts, milder reaction conditions. |
| Hydride Reduction | Design of cost-effective and low-waste chiral auxiliaries. |
| Biocatalysis | Discovery and engineering of robust and highly enantioselective enzymes. |
| Flow Chemistry | Implementation of continuous manufacturing for improved efficiency and safety. |
Development of Next-Generation Highly Enantioselective Catalytic Systems
Achieving high enantioselectivity is crucial for the application of this compound in the pharmaceutical industry. The development of next-generation catalytic systems is a major research focus.
Novel Chiral Ligands: For metal-catalyzed reactions, the design of new chiral ligands is paramount. Research is directed towards ligands that are easily synthesized, stable, and induce high levels of stereocontrol. The use of phosphinooxazoline (PHOX) ligands is one such area of exploration. researchgate.net
Advanced Biocatalysts: Genetic engineering and directed evolution are powerful tools for creating enzymes with enhanced substrate specificity, enantioselectivity, and stability. Future research will leverage these techniques to develop bespoke biocatalysts for the synthesis of specific enantiomers of this compound. mdpi.com
Synergistic Catalysis: Combining different catalytic modes, such as metal catalysis and organocatalysis, or biocatalysis with chemical catalysis, can lead to synergistic effects and improved enantioselectivity.
| Catalytic System | Area of Development | Desired Outcome |
| Metal Catalysis | Synthesis of novel chiral ligands (e.g., PHOX). | Higher enantiomeric excess (ee), broader substrate scope. |
| Biocatalysis | Directed evolution and genetic engineering of enzymes. | Enhanced enzyme stability, activity, and stereoselectivity. |
| Synergistic Catalysis | Combination of different catalytic approaches. | Improved reaction efficiency and enantiocontrol. |
In-Depth Mechanistic Investigations of Biological Activities
While this compound is primarily used as a synthetic intermediate, understanding its own biological activities and those of its derivatives is an emerging area of interest.
Antimicrobial Properties: Some studies have indicated that (1R)-1-(3-Nitrophenyl)ethanol may possess antifungal properties. biosynth.com Further research is needed to elucidate the mechanism of action against various microbial strains and to determine its potential as a lead compound for new antimicrobial agents.
Enzyme Inhibition: Given its structure, derivatives of this compound could be designed to interact with specific enzyme active sites. Investigating its potential as an inhibitor for enzymes implicated in disease could open up new therapeutic avenues.
Pharmacokinetic and Pharmacodynamic Studies: For any derivative with promising biological activity, in-depth studies on its absorption, distribution, metabolism, excretion, and toxicity (ADMET) will be essential to evaluate its drug-like properties.
Rational Design and Synthesis of Enhanced Bioactive Derivatives
The functional groups of this compound—the hydroxyl and nitro groups—offer versatile handles for chemical modification. This allows for the rational design and synthesis of derivatives with enhanced biological activities.
Computational Drug Design: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the binding of this compound derivatives to biological targets and to guide the design of more potent compounds. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with systematic variations in their structure and evaluating their biological activity is crucial for establishing clear SARs. This knowledge is vital for optimizing lead compounds. mdpi.com
Targeted Synthesis: Based on computational and SAR studies, new derivatives can be synthesized with specific biological targets in mind. For example, the nitro group can be reduced to an amino group, opening pathways to chiral amino alcohols, which are common motifs in pharmaceuticals. mdpi.com
| Design Strategy | Tools and Techniques | Objective |
| Computational Design | Molecular Docking, QSAR. nih.gov | Predict biological activity and guide derivative design. |
| SAR Studies | Synthesis of compound libraries, biological screening. mdpi.com | Establish relationships between chemical structure and biological activity. |
| Targeted Synthesis | Functional group modification (e.g., nitro reduction). mdpi.com | Create derivatives with specific therapeutic applications. |
Integration of this compound Chemistry with Green Chemistry Principles
Applying the principles of green chemistry to the synthesis and application of this compound is essential for environmental sustainability. sigmaaldrich.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key goal. acs.org
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives, such as water, supercritical fluids, or bio-based solvents, is a critical area of research. unirioja.esresearchgate.net
Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure minimizes the energy requirements and environmental impact of the process. sigmaaldrich.com
Catalysis: The use of catalytic reagents, which are effective in small amounts and can be recycled, is preferable to stoichiometric reagents that generate more waste. acs.org
Patent Landscape and Commercialization Opportunities
The commercial viability of this compound and its derivatives is closely tied to the development of efficient and scalable synthetic processes and the discovery of valuable applications.
Patenting Novel Synthetic Routes: The development of highly efficient and enantioselective catalytic systems for the synthesis of this compound could be a valuable area for patent protection.
Pharmaceutical Applications: The use of this compound as a key intermediate in the synthesis of new active pharmaceutical ingredients (APIs) represents a significant commercialization opportunity.
Fine Chemicals and Agrochemicals: Beyond pharmaceuticals, this compound may find applications in the synthesis of other high-value chemicals, such as agrochemicals and materials.
Further research into these areas will undoubtedly unlock the full potential of this compound as a versatile and valuable chemical entity.
Q & A
Basic: What are the common synthetic routes for 1-(3-nitrophenyl)ethanol in academic research?
Answer:
The primary synthesis involves reduction of 1-(3-nitrophenyl)ethanone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at controlled temperatures (0–25°C) to ensure selective ketone-to-alcohol conversion . For larger-scale applications, catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (H₂) is preferred, yielding high purity and scalability . Post-reaction purification typically includes aqueous workup (e.g., quenching excess reductant with water) and solvent extraction (e.g., ethyl acetate or diethyl ether) .
Advanced: How do reaction conditions influence enantiomeric purity in the synthesis of (S)-1-(3-nitrophenyl)ethanol?
Answer:
Enantioselective synthesis requires chiral catalysts or resolution techniques. For example, optical resolution using L-(+)-tartaric acid can isolate the (S)-isomer from racemic mixtures . Alternatively, asymmetric hydrogenation with chiral ligands (e.g., BINAP-modified catalysts) can directly yield enantiomerically enriched product. Reaction parameters such as solvent polarity (e.g., THF vs. methanol), temperature, and catalyst loading critically impact stereochemical outcomes. Comparative studies suggest NaBH₄ in THF at 0°C reduces racemization risks compared to LiAlH₄ .
Basic: What spectroscopic and crystallographic methods validate the structure of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment (δ ~7.5–8.5 ppm for nitrophenyl protons) and the ethanol moiety (δ ~1.5 ppm for CH₃ and ~4.9 ppm for OH) .
- IR spectroscopy : Peaks at ~3350 cm⁻¹ (O–H stretch) and ~1520 cm⁻¹ (N–O asymmetric stretch) are diagnostic .
- X-ray crystallography : Single-crystal analysis (e.g., using SHELX software ) resolves bond lengths and angles, particularly the nitro group’s meta-substitution pattern .
Advanced: How does the meta-nitro group influence reactivity compared to ortho/para isomers?
Answer:
The meta-nitro group exerts distinct electronic and steric effects:
- Electron-withdrawing nature reduces electron density on the phenyl ring, slowing electrophilic substitution but enhancing reduction potential of the nitro group.
- Hydrogen bonding : The meta configuration allows better alignment with biological targets (e.g., enzymes) compared to ortho/para isomers, as seen in its higher antimicrobial activity against Gram-positive bacteria (IC₅₀ ~20–50 µM) .
- Comparative kinetic studies show meta-substituted derivatives undergo nitro-to-amine reduction faster than para analogs under H₂/Pd-C conditions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (P262 precaution ).
- Ventilation : Use fume hoods to prevent inhalation of vapors (P261 precaution ).
- Waste disposal : Neutralize residual reductants (e.g., NaBH₄) with dilute acetic acid before aqueous disposal. Toxicity data are limited, so treat as hazardous .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in cytotoxicity or antimicrobial efficacy often arise from:
- Purity issues : HPLC or GC-MS analysis ensures >95% purity, as impurities (e.g., unreacted ketone) can skew bioassay results .
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number) to improve reproducibility.
- Nitroreductase activity : Cell-specific expression of nitroreductases affects reduction kinetics of the nitro group, altering metabolite toxicity. Use isogenic cell lines to control for this variable .
Basic: What are the typical applications of this compound in medicinal chemistry?
Answer:
- Pharmaceutical intermediate : Serves as a precursor for antinflammatory agents via nitro-to-amine reduction to 1-(3-aminophenyl)ethanol, which can be functionalized into urea or carbamate derivatives .
- Enzyme inhibition : The nitro group forms reactive intermediates (e.g., nitro radicals) that inhibit tubulin polymerization, showing promise in anticancer studies (IC₅₀ ~20–50 µM) .
Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinity to targets like tubulin or bacterial enzymes. The nitro group’s electrostatic potential and ethanol’s hydrogen-bonding capacity are key parameters .
- QSAR models : Quantitative structure-activity relationship (QSAR) analysis links substituent position (e.g., para- vs. meta-nitro) to cytotoxicity, guiding derivative synthesis .
Basic: What solvents and conditions are optimal for storing this compound?
Answer:
- Storage : In amber glass under inert gas (N₂/Ar) at 2–8°C to prevent oxidation of the alcohol group.
- Stability : Avoid prolonged exposure to light or moisture, which can hydrolyze the nitro group or induce racemization in the (S)-isomer .
Advanced: What mechanistic insights explain the compound’s cytotoxicity in cancer cell lines?
Answer:
- Apoptosis induction : Caspase-3/7 activation via mitochondrial pathway, confirmed by flow cytometry and Western blotting .
- Nitro reduction : Intracellular nitroreductases generate reactive nitrogen species (RNS), causing DNA strand breaks and oxidative stress. Co-treatment with antioxidants (e.g., NAC) reduces cytotoxicity, validating the mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
